2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde is an organic compound characterized by its unique structure and functional groups, specifically an aldehyde and a hydroxyl group. This compound falls under the category of thiolanes, which are sulfur-containing cyclic compounds. It is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through specific chemical reactions involving cyclopentanone and thiolane-2-carbaldehyde, typically in the presence of catalysts to enhance yield and purity. The synthesis methods are crucial for producing this compound in both laboratory and industrial settings.
2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde is classified as:
The synthesis of 2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde typically involves the reaction of cyclopentanone with thiolane-2-carbaldehyde. This reaction is often catalyzed to facilitate the formation of the desired product under controlled conditions.
The molecular structure of 2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H16O2S |
| Molecular Weight | 200.30 g/mol |
| InChI | InChI=1S/C10H16O2S/c11-7-10(5-2-6-13-10)8-3-1-4-9(8)12/h7-9,12H,1-6H2 |
2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde can undergo several types of chemical reactions:
These reactions illustrate the versatility of 2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde as a precursor for synthesizing more complex molecules.
The mechanism of action for 2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde primarily involves its interaction with biological molecules:
The physical properties of 2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde include:
The chemical properties encompass reactivity patterns typical of aldehydes and alcohols:
Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are essential for confirming the structure and purity of synthesized compounds.
The potential applications of 2-(2-Hydroxycyclopentyl)thiolane-2-carbaldehyde are diverse:
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2